molecular formula C11H19NO3 B1357354 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid CAS No. 926225-27-6

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

Cat. No. B1357354
CAS RN: 926225-27-6
M. Wt: 213.27 g/mol
InChI Key: KXYNKCSURBGGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid and its derivatives is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .


Molecular Structure Analysis

The molecular structure of 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 3-methylbutanoyl group and a carboxylic acid group.


Chemical Reactions Analysis

Piperidine derivatives, including 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

A series of carboxylic acids, including structures with substituted piperidines similar to 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, have been synthesized and tested for their ability to inhibit matrix metalloproteinases (MMPs). These compounds have shown low nanomolar potency in inhibiting MMP-2, -3, -8, -9, and -13, which are key enzymes involved in tissue remodeling and degradation processes associated with diseases like cancer and arthritis. This research opens up possibilities for developing new therapeutic agents targeting MMPs using carboxylic acid-based inhibitors (Pikul et al., 2001).

Cancer Research

Compounds structurally related to 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid, such as Aurora kinase inhibitors, have been investigated for their potential in treating cancer. These compounds inhibit Aurora A, a kinase implicated in the regulation of cell division, suggesting a potential therapeutic approach for cancer treatment using similar carboxylic acid derivatives (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Amino Acids Synthesis

The synthesis of novel heterocyclic amino acids, including derivatives of piperidine-3-carboxylic acids, has been explored for their use as building blocks in the development of pharmaceuticals and other biologically active compounds. These efforts highlight the versatility and potential of compounds like 1-(3-Methylbutanoyl)piperidine-3-carboxylic acid in synthetic chemistry and drug development (Matulevičiūtė et al., 2021).

Structural and Spectroscopic Studies

Detailed structural and spectroscopic studies of piperidine-3-carboxylic acids and their derivatives have provided insights into their chemical behavior, molecular structure, and potential interactions in biological systems. These studies contribute to a deeper understanding of how modifications to the piperidine-3-carboxylic acid structure, such as the addition of a 3-Methylbutanoyl group, can affect its properties and applications (Bartoszak-Adamska et al., 2011).

properties

IUPAC Name

1-(3-methylbutanoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)6-10(13)12-5-3-4-9(7-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYNKCSURBGGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbutanoyl)piperidine-3-carboxylic acid

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